molecular formula C30H25N5O7 B15022626 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate

Cat. No.: B15022626
M. Wt: 567.5 g/mol
InChI Key: RNSDLMVJKYSMLI-KGGMANCPSA-N
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Description

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, starting with the preparation of the hydrazone intermediate. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the hydrazone linkage. The final step involves the esterification of the hydrazone with 3-phenyl-3-(phenylformamido)propanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may have applications in drug development, particularly in designing molecules that can target specific biological pathways.

Industry

In the industrial sector, (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A simpler hydrazine derivative used in similar applications.

    Phenylhydrazine: Another hydrazine compound with applications in organic synthesis.

    3-Phenylpropanoic Acid: A related compound used in the synthesis of various organic molecules.

Uniqueness

(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-2-PHENYLETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C30H25N5O7

Molecular Weight

567.5 g/mol

IUPAC Name

[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] 3-benzamido-3-phenylpropanoate

InChI

InChI=1S/C30H25N5O7/c36-29(19-26(21-10-4-1-5-11-21)31-30(37)23-14-8-3-9-15-23)42-20-27(22-12-6-2-7-13-22)33-32-25-17-16-24(34(38)39)18-28(25)35(40)41/h1-18,26,32H,19-20H2,(H,31,37)/b33-27-

InChI Key

RNSDLMVJKYSMLI-KGGMANCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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